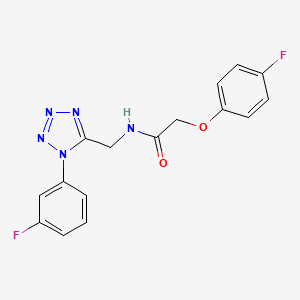
2-Bromo-6-chloro-4-methylbenzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-chloro-4-methylbenzenesulfonyl chloride is a multifaceted compound utilized in organic synthesis. It is related to other benzenesulfonyl chlorides, which serve as intermediates in the production of sulfonyl derivatives, crucial for developing pharmaceuticals, dyes, and other chemical materials.
Synthesis Analysis
The synthesis of related sulfonyl chlorides often involves the interaction of sulfonamide with chlorosulfonic acid. These processes highlight the versatility of sulfonyl chlorides as intermediates in creating sterically hindered molecules, which can be further functionalized through various chemical reactions (Rublova et al., 2017).
Molecular Structure Analysis
X-ray diffraction and electron diffraction studies are pivotal in understanding the molecular structure of sulfonyl chlorides. These methods reveal the dimensions and geometric parameters essential for elucidating the electronic structure and steric effects influencing their reactivity and interactions (Petrov et al., 2007).
Chemical Reactions and Properties
Sulfonyl chlorides like this compound undergo various chemical reactions, including nucleophilic substitutions and condensation reactions. These reactions are significantly influenced by the nature of the halogen atoms and the sulfonyl group's steric hindrance, affecting their solvation and reactivity in different solvents (Ivanov et al., 2004).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the compound's handling and application in synthesis. These properties are determined by the compound's molecular structure, which can be studied through X-ray crystallography and spectroscopic methods (Laba et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity with nucleophiles and electrophiles, are central to the compound's utility in organic synthesis. Quantum-chemical calculations, such as density functional theory (DFT) and ab initio methods, provide insights into the electronic structure, charge distribution, and potential energy surfaces critical for understanding these properties (Nagarajan & Krishnakumar, 2018).
Wissenschaftliche Forschungsanwendungen
Solvation Effects in Hydrolysis
2-Bromo-6-chloro-4-methylbenzenesulfonyl chloride has been studied for its solvation effects in hydrolysis. Ivanov et al. (2004) investigated the activation parameters of hydrolysis of similar compounds, noting nonmonotonic concentration dependences influenced by the kind of halogen, linked to specific structural features of sulfonyl chloride and bromide groups (Ivanov, Kislov, & Gnedin, 2004).
Synthetic Applications
The compound has been used in various synthetic applications. Vasin et al. (2016) described the synthesis and reactions of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, showing its behavior as a synthetic equivalent in reactions with dimethyl malonate and methyl acetoacetate (Vasin, Bolusheva, Razin, Kapkaeva, Petrov, & Somov, 2016).
Radical Bromination
Quartara et al. (2006) studied the solvent-dependent radical bromination of toluene sulfonyl chlorides, highlighting the improvement in yield and reproducibility when using acetonitrile (Quartara, Altamura, Guerri, Nannicini, Gensini, & Battaglia, 2006).
Polymerization Initiator Efficiency
In the field of polymer science, Gurr et al. (2005) investigated the efficiency of p-toluenesulfonyl chloride as an initiator for the polymerization of methyl methacrylate under atom transfer radical polymerization (ATRP) conditions (Gurr, Mills, Qiao, & Solomon, 2005).
Photoreduction Studies
In photoreduction research, Wubbels, Snyder, and Coughlin (1988) investigated the HCl-catalyzed photoreduction of 4-bromonitrobenzene, involving 2-bromonitrobenzene as a comparative compound, to study nucleophilic aromatic photosubstitution involving radical intermediates (Wubbels, Snyder, & Coughlin, 1988).
Eigenschaften
IUPAC Name |
2-bromo-6-chloro-4-methylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O2S/c1-4-2-5(8)7(6(9)3-4)13(10,11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHSSMVUQCJUFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

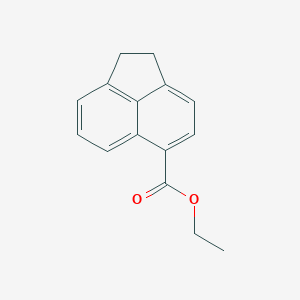
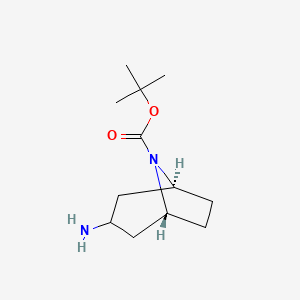
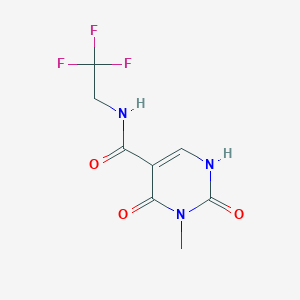
![3-({5-[(2-Hydroxy-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-3-oxopropanoic acid](/img/structure/B2481011.png)
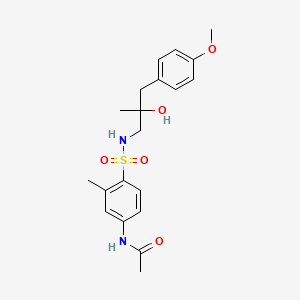
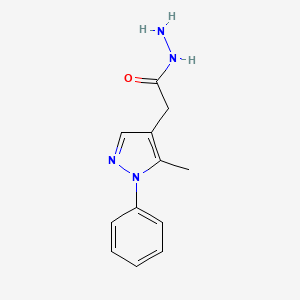
![6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2481015.png)
![N-(1-Cyanocyclopentyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B2481016.png)
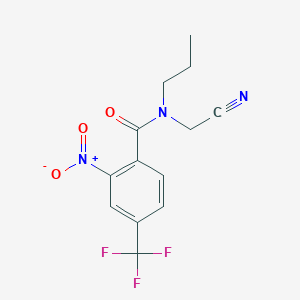


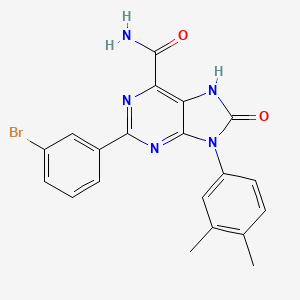
![2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B2481025.png)
